N-苯乙酰噻唑溴化物

描述

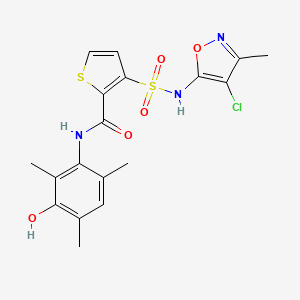

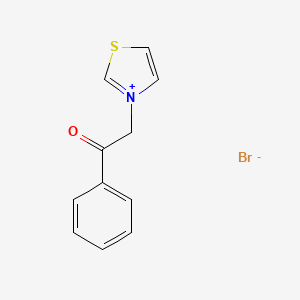

N-Phenacylthiazolium bromide is a chemical compound with the molecular formula C11H10BrNOS and a molar mass of 284.17 g/mol . It is known for its ability to break cross-links in advanced glycation end-products, which are implicated in various age-related and diabetic complications . This compound has garnered significant interest in scientific research due to its potential therapeutic applications.

科学研究应用

N-Phenacylthiazolium bromide has a wide range of scientific research applications:

作用机制

Target of Action

N-Phenacylthiazolium bromide (PTB) primarily targets Advanced Glycation End-products (AGEs) . AGEs are a series of post-translational modifications in the collagenous matrices of human tissues, which result in an altered collagen crosslink profile impacting the mechanical behavior of their constituent tissues .

Mode of Action

PTB acts as a cross-link breaker . It cleaves preformed AGEs, thereby reversing the negative effects of non-enzymatic glycation (NEG) . This interaction with its targets results in a significant decrease in AGE content .

Biochemical Pathways

The primary biochemical pathway affected by PTB is the non-enzymatic glycation (NEG) pathway . NEG describes a series of post-translational modifications in the collagenous matrices of human tissues. These modifications, known as AGEs, result in an altered collagen crosslink profile . PTB cleaves these AGE crosslinks, thereby impacting the downstream effects of the NEG pathway .

Pharmacokinetics

It’s worth noting that ptb has a short half-life in phosphate-buffered saline (pbs), indicating that it may be rapidly metabolized or excreted .

Result of Action

The primary result of PTB’s action is a significant decrease in AGE content . This leads to a significant rebound in the post-yield material level properties . In other words, PTB improves the quality of existing bone matrix by cleaving established AGE crosslinks .

Action Environment

The action of PTB can be influenced by environmental factors such as pH . For instance, PTB releases faster at pH levels between 5.5 and 6.5, and slower at a pH of 7.4 . This suggests that the compound’s action, efficacy, and stability may vary depending on the pH of its environment .

生化分析

Biochemical Properties

N-Phenacylthiazolium bromide plays a crucial role in biochemical reactions by cleaving preformed AGEs. It interacts with proteins, particularly collagen, which is a major component of the extracellular matrix. The compound breaks the cross-links formed by AGEs, thereby restoring the normal function and mechanical properties of the affected tissues . Additionally, N-Phenacylthiazolium bromide has been shown to interact with enzymes involved in the glycation process, inhibiting their activity and preventing further AGE formation .

Cellular Effects

N-Phenacylthiazolium bromide exerts significant effects on various cell types and cellular processes. It has been observed to improve cellular function by reducing the accumulation of AGEs, which can otherwise lead to cellular dysfunction and apoptosis . The compound influences cell signaling pathways by modulating the receptor for AGEs (RAGE), thereby reducing oxidative stress and inflammation. Furthermore, N-Phenacylthiazolium bromide affects gene expression by downregulating pro-inflammatory cytokines and upregulating genes involved in cellular repair and regeneration .

Molecular Mechanism

At the molecular level, N-Phenacylthiazolium bromide exerts its effects by cleaving the carbon-nitrogen bonds in AGEs, thereby breaking the cross-links between proteins . This action restores the normal structure and function of the affected proteins. The compound also inhibits the activity of enzymes involved in the glycation process, such as glyoxalase I, which is responsible for detoxifying reactive carbonyl species . Additionally, N-Phenacylthiazolium bromide modulates gene expression by binding to transcription factors and altering their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Phenacylthiazolium bromide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its efficacy can decrease with prolonged exposure to light and air . Studies have shown that N-Phenacylthiazolium bromide can maintain its activity for several weeks when stored properly. Long-term effects on cellular function include sustained reduction in AGE levels and improved tissue integrity .

Dosage Effects in Animal Models

The effects of N-Phenacylthiazolium bromide vary with different dosages in animal models. Low to moderate doses have been shown to effectively reduce AGE accumulation and improve tissue function without significant adverse effects . High doses can lead to toxicity, manifesting as oxidative stress and cellular damage . Threshold effects have been observed, where a minimum effective dose is required to achieve significant biochemical and cellular improvements .

Metabolic Pathways

N-Phenacylthiazolium bromide is involved in metabolic pathways related to the detoxification of reactive carbonyl species. It interacts with enzymes such as glyoxalase I and II, which play a role in the glyoxalase system responsible for detoxifying methylglyoxal, a key intermediate in AGE formation . The compound also affects metabolic flux by reducing the levels of reactive carbonyl species and preventing their accumulation .

Transport and Distribution

Within cells and tissues, N-Phenacylthiazolium bromide is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. The compound tends to accumulate in tissues with high AGE content, such as the vascular system and connective tissues .

Subcellular Localization

N-Phenacylthiazolium bromide is primarily localized in the extracellular matrix, where it exerts its AGE-cleaving effects . It can also be found in the cytoplasm and nucleus, where it influences gene expression and cellular signaling pathways . The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its proper distribution within the cell.

准备方法

Synthetic Routes and Reaction Conditions: N-Phenacylthiazolium bromide can be synthesized through the reaction of phenacyl bromide with thiazole in the presence of a base. The reaction typically involves the following steps:

- Dissolve phenacyl bromide in an appropriate solvent such as ethanol.

- Add thiazole to the solution.

- Introduce a base, such as sodium hydroxide, to facilitate the reaction.

- Stir the mixture at room temperature or slightly elevated temperatures until the reaction is complete.

- Isolate the product by filtration and purify it through recrystallization .

Industrial Production Methods: While specific industrial production methods for N-Phenacylthiazolium bromide are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions: N-Phenacylthiazolium bromide undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into thiazolidine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazolium compounds.

相似化合物的比较

Aminoguanidine: Another compound known for its ability to inhibit the formation of advanced glycation end-products.

Pyridoxamine: It also acts as an inhibitor of advanced glycation end-products.

Benfotiamine: A synthetic derivative of thiamine that prevents glycation.

Uniqueness: N-Phenacylthiazolium bromide is unique in its ability to not only inhibit the formation of advanced glycation end-products but also to break existing cross-links. This dual action makes it particularly valuable in therapeutic applications aimed at reversing the effects of glycation .

属性

IUPAC Name |

1-phenyl-2-(1,3-thiazol-3-ium-3-yl)ethanone;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10NOS.BrH/c13-11(8-12-6-7-14-9-12)10-4-2-1-3-5-10;/h1-7,9H,8H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEAFABGKSOIJLH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C[N+]2=CSC=C2.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431106 | |

| Record name | N-Phenacylthiazolium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5304-34-7 | |

| Record name | N-Phenacylthiazolium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005304347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Phenacylthiazolium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-PHENACYLTHIAZOLIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE6JEU5BW6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] hexadecanoate](/img/structure/B1241272.png)

![[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-octadecanoyloxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B1241273.png)

![1-(tert-butyl)-4-[({[(4-methoxyanilino)carbonyl]oxy}imino)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1241278.png)

![1-[3-(Dimethylsulfamoyl)phenyl]-3-[(5-methyl-2-furyl)methyleneamino]thiourea](/img/structure/B1241279.png)

![(1R,2R,7S,10S,12R,13S,14R,16S,19S,20S)-19-(furan-3-yl)-12-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,11,17-trione](/img/structure/B1241288.png)

![(2R)-2-[2-[4-[[(3R)-3,4-dicarboxy-3-hydroxybutanoyl]amino]butylamino]-2-oxoethyl]-2-hydroxybutanedioic acid](/img/structure/B1241289.png)